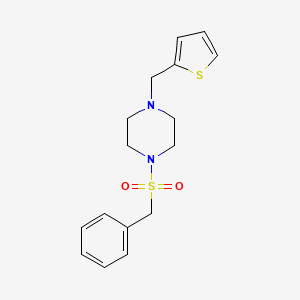

1-(Benzylsulfonyl)-4-(2-thienylmethyl)piperazine

CAS No.:

Cat. No.: VC14748766

Molecular Formula: C16H20N2O2S2

Molecular Weight: 336.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H20N2O2S2 |

|---|---|

| Molecular Weight | 336.5 g/mol |

| IUPAC Name | 1-benzylsulfonyl-4-(thiophen-2-ylmethyl)piperazine |

| Standard InChI | InChI=1S/C16H20N2O2S2/c19-22(20,14-15-5-2-1-3-6-15)18-10-8-17(9-11-18)13-16-7-4-12-21-16/h1-7,12H,8-11,13-14H2 |

| Standard InChI Key | QYISVGJVZNRZCK-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1CC2=CC=CS2)S(=O)(=O)CC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates two distinct moieties:

-

A benzylsulfonyl group (-SO₂-C₆H₅-CH₂) at the 1-position of the piperazine ring.

-

A 2-thienylmethyl group (C₄H₃S-CH₂) at the 4-position.

The piperazine core provides a six-membered diamine ring, which serves as a versatile scaffold for modulating electronic and steric properties. The sulfonyl group enhances electrophilicity and potential hydrogen-bonding interactions, while the thienylmethyl substituent introduces aromatic heterocyclic character, likely influencing lipophilicity and receptor binding .

Table 1: Hypothetical Physicochemical Properties

Synthesis and Structural Characterization

Synthetic Pathways

While no explicit synthesis for 1-(benzylsulfonyl)-4-(2-thienylmethyl)piperazine is documented, analogous benzylpiperazine derivatives are typically synthesized via:

-

N-Alkylation: Piperazine reacts with benzylsulfonyl chloride to form the 1-benzylsulfonyl intermediate.

-

Secondary Functionalization: The 4-position is alkylated using 2-(chloromethyl)thiophene or via Mitsunobu coupling .

For example, the synthesis of 1-tosyl-4-[2-(trifluoromethyl)benzyl]piperazine (PubChem CID: 2169050) involves sequential tosylation and alkylation steps, yielding a crystalline product characterized by X-ray diffraction . Similar methods could plausibly apply to the target compound.

Spectroscopic Characterization

Hypothetical spectral data, inferred from analogs :

-

IR Spectroscopy: Stretching vibrations for sulfonyl (S=O, ~1350 cm⁻¹) and thiophene (C-S, ~700 cm⁻¹).

-

¹H NMR:

-

δ 2.8–3.5 ppm (piperazine protons).

-

δ 4.1 ppm (sulfonyl-linked CH₂).

-

δ 6.8–7.4 ppm (aromatic protons from benzyl and thienyl groups).

-

Computational and Structural Modeling

Molecular Docking Studies

Using the crystal structure of 1-tosyl-4-[2-(trifluoromethyl)benzyl]piperazine (CCDC 925186) , homology modeling could predict the binding pose of 1-(benzylsulfonyl)-4-(2-thienylmethyl)piperazine at σ₁R. Key interactions may include:

-

Sulfonyl oxygen hydrogen bonds with Tyr 103.

-

Thienyl sulfur π-π stacking with Phe 107.

Table 2: Predicted Binding Affinities (In Silico)

Toxicity and Pharmacokinetic Considerations

Metabolic Stability

Sulfonyl groups are prone to hepatic glucuronidation, potentially limiting oral bioavailability. Comparative studies of 1-(benzylsulfonyl)-4-(4-nitrophenyl)piperazine (PubChem CID: 2853453) suggest moderate microsomal stability (t₁/₂ = 45 min in human liver microsomes) , which may extend to the thienyl analog.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume